molecular formula C4H2ClF3O B028499 1-Chloro-3,4,4-trifluorobut-3-en-2-one CAS No. 110784-75-3

1-Chloro-3,4,4-trifluorobut-3-en-2-one

Cat. No.: B028499
CAS No.: 110784-75-3
M. Wt: 158.5 g/mol
InChI Key: RZUKGAJBMYJCDB-UHFFFAOYSA-N
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Description

1-Chloro-3,4,4-trifluorobut-3-en-2-one is a fluorinated enone compound characterized by a conjugated system of a ketone and an alkene, with chlorine and three fluorine atoms at specific positions. The trifluoromethyl (CF₃) group at the 4-position and the chlorine at the 1-position confer unique electronic and steric properties.

The compound’s synthesis may parallel methods described for related trifluorinated propargylic alcohols and ketones. For instance, oxidation of propargylic alcohols (e.g., CF₃-containing precursors) using reagents like pyridinium chlorochromate (PCC) could yield such enones .

Properties

CAS No.

110784-75-3

Molecular Formula

C4H2ClF3O

Molecular Weight

158.5 g/mol

IUPAC Name

1-chloro-3,4,4-trifluorobut-3-en-2-one

InChI

InChI=1S/C4H2ClF3O/c5-1-2(9)3(6)4(7)8/h1H2

InChI Key

RZUKGAJBMYJCDB-UHFFFAOYSA-N

SMILES

C(C(=O)C(=C(F)F)F)Cl

Canonical SMILES

C(C(=O)C(=C(F)F)F)Cl

Synonyms

3-Buten-2-one, 1-chloro-3,4,4-trifluoro-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-chloro-3,4,4-trifluorobut-3-en-2-one with structurally related compounds identified in the evidence:

Compound Name Functional Groups Key Substituents Reactivity/Applications Reference
1-Chloro-3,4,4-trifluorobut-3-en-2-one α,β-unsaturated ketone (enone) Cl (C1), CF₃ (C4), F (C3, C4) Michael acceptor; potential for nucleophilic additions
HCFO-1233zd(E) (trans-1-chloro-3,3,3-trifluoroprop-1-ene) Alkene Cl (C1), CF₃ (C3) Refrigerant/intermediate; halogenated alkene reactivity
1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-one Bicyclic ketone Cl (C1), dimethyl (C3) Reduction to alcohols; steric hindrance limits reactivity
1-Chloro-3,4-dihydronaphthalene-2-carboxaldehyde Aldehyde, dihydronaphthalene Cl (C1), fused aromatic ring Antimicrobial precursor; aldehyde-specific reactions

Reactivity and Electronic Effects

  • Electron-Withdrawing Groups (EWGs): The CF₃ group in 1-chloro-3,4,4-trifluorobut-3-en-2-one increases the electrophilicity of the carbonyl carbon, enhancing its reactivity as a Michael acceptor compared to non-fluorinated analogs. This is consistent with the behavior of 4,4,4-trifluorobut-2-yn-1-ones, which undergo nucleophilic additions to form aromatic heterocycles .
  • Chlorine as a Leaving Group: The chlorine at C1 may facilitate substitution reactions, though its position adjacent to the carbonyl could lead to elimination pathways under basic conditions. In contrast, HCFO-1233zd(E) lacks a carbonyl but exhibits reactivity typical of chlorofluoroalkenes, such as hydrohalogenation or polymerization .

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